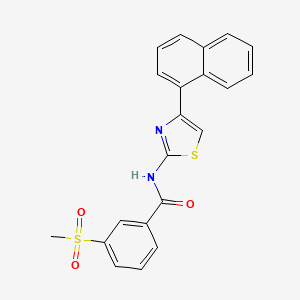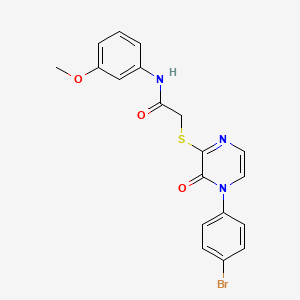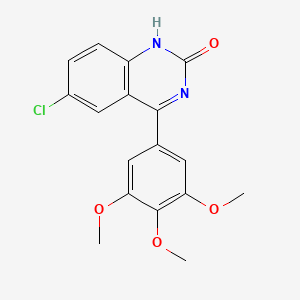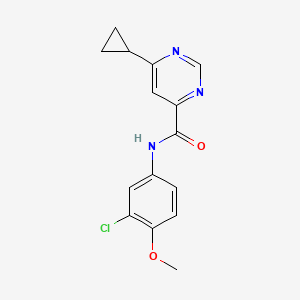![molecular formula C15H16N4O3S B2532765 7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-55-8](/img/structure/B2532765.png)
7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic molecule that features a fused pyrimidine and furan ring system. This structure is of interest due to the potential biological activities that compounds with such fused ring systems may exhibit. The presence of the furan ring suggests possible applications in pharmaceuticals, as furan derivatives are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported to be efficiently accomplished through a three-step pathway. This involves a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid followed by a reaction with various amines to produce intermediate ureids. These intermediates are then subjected to ring closure to yield the bicyclic scaffold with good yields. Further functionalization at N-1 leads to a variety of new heterocyclic compounds . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and functionalization steps.
Molecular Structure Analysis
The molecular structure of furo[3,4-d]pyrimidine-2,4-diones is characterized by a bicyclic scaffold that includes a fused pyrimidine and furan ring. The specific substituents at various positions on the ring system, such as the isopropylthio group at position 5 and the dimethyl groups at positions 1 and 3, would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not provided, the literature suggests that furo[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized through a one-pot three-component condensation reaction in water. This reaction involves N,N'-dimethylbarbituric acid, an aldehyde (such as 4-nitrobenzaldehyde), and alkyl or aryl isocyanides, yielding the corresponding furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in high yields . This information could be relevant for developing synthetic routes for the compound .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
This compound belongs to a class of chemicals that serve as crucial intermediates in the synthesis of heterocyclic compounds, which are foundational in pharmaceuticals, agrochemicals, and materials science. Research has demonstrated various methodologies for synthesizing and modifying compounds within this class to achieve diverse molecular architectures. For instance, studies have shown regioselective amination processes that allow for the precise introduction of amino groups into the pyrimidine ring, expanding the possibilities for further chemical modifications and the development of compounds with specific properties (Gulevskaya et al., 1994).
Development of Heterocyclic Compounds
Research has also explored the creation of functionalized furans, pyrroles, and thiophenes from related derivatives, underscoring the versatility of these compounds in constructing complex heterocyclic systems. Such methodologies enable the synthesis of compounds with varied substituents, demonstrating the potential for creating a wide array of biologically active molecules (Yin et al., 2008).
Photophysical Properties and Applications
The compound's structural framework lends itself to modifications that can result in materials with unique photophysical properties. Research into pyrimidine-phthalimide derivatives, for instance, has revealed compounds that exhibit solid-state fluorescence and solvatochromism. These properties are crucial for the development of new materials for sensing, imaging, and light-emitting applications, highlighting the compound's potential role in creating advanced functional materials (Yan et al., 2017).
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8(2)23-13-10-12(18(3)15(21)19(4)14(10)20)16-11(17-13)9-6-5-7-22-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVUNFFEXSNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)
![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)



![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)
![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
